

Application Notes for CJC-1295 DAC in Rodent Studies

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Compound of Interest		
Compound Name:	DAC 1	
Cat. No.:	B1176008	Get Quote

Introduction

CJC-1295 DAC is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1] It is a modified version of GHRH (1-29) that incorporates a Drug Affinity Complex (DAC), which allows it to covalently bind to endogenous albumin after administration.[1][2] This binding significantly extends its half-life and duration of action, leading to a sustained increase in plasma levels of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1).[1][2] In human subjects, a single injection can elevate plasma GH levels for six days or more and IGF-1 levels for 9 to 11 days.[1] These characteristics make CJC-1295 DAC a valuable tool for research in rodent models investigating growth disorders, metabolism, and pituitary function.

Mechanism of Action

CJC-1295 DAC acts as a GHRH mimetic, stimulating the GHRH receptors on the somatotroph cells of the anterior pituitary gland. This stimulation promotes the synthesis and pulsatile release of endogenous GH. The released GH then acts on various tissues, most notably the liver, to stimulate the production of IGF-1, which mediates many of the anabolic and growth-promoting effects of GH.





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Caption: GHRH signaling pathway initiated by CJC-1295 DAC.

Dosage Protocols for Rodent Studies

The appropriate dosage and administration frequency of CJC-1295 DAC in rodents can vary based on the research objectives and the specific animal model. The following tables summarize dosage protocols derived from a key study using GHRH knockout (GHRHKO) mice, a model for GH deficiency.

Table 1: CJC-1295 DAC Dosage Regimen in GHRHKO Mice

Parameter	Details	Reference
Animal Model	GHRH knockout (GHRHKO) mice	[2]
Age at Start	1 week old	[2]
Dosage	2 μg per mouse	[2]
Route	Subcutaneous (SC) injection	[2][3]
Frequency	Once every 24, 48, or 72 hours	[2]
Duration	5 weeks	[2]

Table 2: Summary of Outcomes from GHRHKO Mouse Study



Dosing Frequency	Key Outcomes	Reference
24 hours (Daily)	Normalized body weight and length. Normal femur and tibia length. Normal lean mass and subcutaneous fat. Increased pituitary GH mRNA.	[2]
48 hours	Higher body weight and length than placebo, but not fully normalized. Normal femur and tibia length.	[2]
72 hours	Higher body weight and length than placebo, but less effective than 48-hour dosing.	[2]

Note: Researchers should perform dose-range finding studies to determine the optimal dose for their specific model and experimental goals.[4]

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the administration of CJC-1295 DAC to rodents, based on published research.[2] All animal experiments must be performed under guidelines approved by the Institutional Animal Care and Use Committee (IACUC).[5][6]

- 1. Materials and Reagents
- CJC-1295 DAC (lyophilized powder)
- Sterile 0.9% NaCl (normal saline) or bacteriostatic water for reconstitution
- Sterile syringes (e.g., 0.3 mL or 0.5 mL insulin syringes) with appropriate gauge needles (e.g., 28-30G) for subcutaneous injection[3]
- 70% ethanol for disinfection



- Animal scale
- Calipers for length measurement
- 2. Peptide Reconstitution
- Bring the lyophilized CJC-1295 DAC vial to room temperature.
- Using a sterile syringe, slowly inject the desired volume of sterile saline into the vial, aiming the stream against the glass wall to avoid foaming.
- Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
- The final concentration should be calculated to ensure the correct dose (e.g., 2 μg) can be administered in a suitable volume (e.g., 50-100 μL for a mouse).[3][6]
- Store the reconstituted solution at 2-8°C. Check manufacturer's guidelines for storage duration.
- 3. Animal Handling and Administration Protocol
- Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
- Baseline Measurements: Before the first injection, record the body weight and body length (e.g., nose-to-rump) of each animal.
- Restraint: Manually restrain the mouse. For subcutaneous injections, this can typically be done by one person. Gently grasp the loose skin over the scruff of the neck.[3]
- Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin on the back, between the shoulders.[3] Disinfect the injection site with a 70% ethanol wipe.
- Administration:
 - Pinch the skin to form a "tent."
 - Insert the needle, bevel up, into the base of the tented skin.

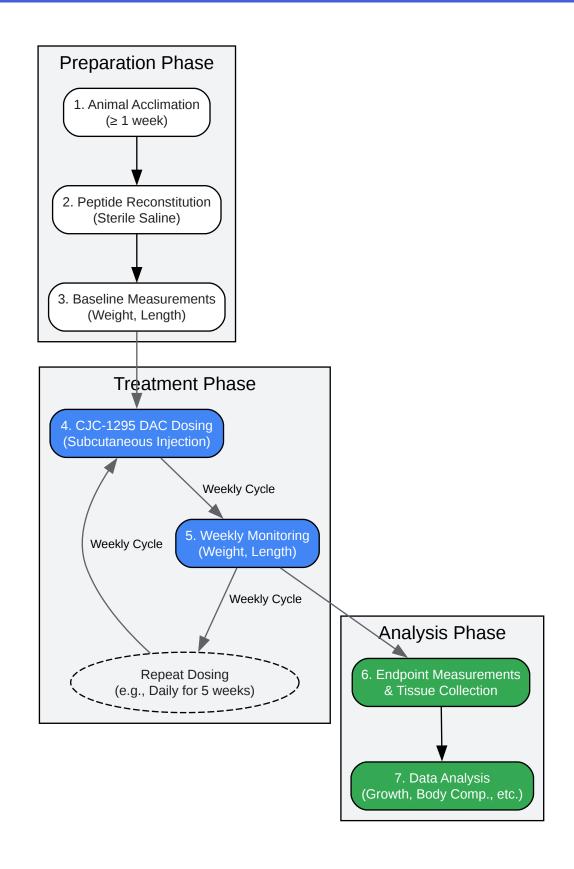






- Inject the calculated volume of CJC-1295 DAC solution (e.g., delivering 2 μg).
- Withdraw the needle and gently apply pressure to the injection site if necessary.
- Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.[3]
- Dosing Schedule: Repeat the administration at the desired frequency (e.g., every 24 hours) for the duration of the study (e.g., 5 weeks).[2]
- Ongoing Monitoring: Measure and record body weight and length at regular intervals (e.g., weekly) to assess treatment efficacy.





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Caption: Typical experimental workflow for a rodent study with CJC-1295 DAC.



- 4. Outcome Assessment At the conclusion of the study, final body weight and length should be recorded. Depending on the research questions, further analyses can be performed:
- Body Composition: Analysis of lean and fat mass using techniques like DEXA.
- Organ Weights: Collection and weighing of key organs.
- Bone Growth: Measurement of femur and tibia length.[2]
- Histology: Pituitary glands can be collected for immunohistochemistry to assess somatotroph cell proliferation.
- Gene Expression: Pituitary tissue can be analyzed for GH mRNA levels via qPCR.[2]
- Hormone Levels: Blood samples can be collected to measure plasma GH and IGF-1
 concentrations. Note that due to the pulsatile nature of GH, IGF-1 is often a more stable
 marker for the overall effect of GHRH analogs.

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